Binding Affinity and Receptor Selectivity: (S)-Mapracorat vs. Classical Glucocorticoids
(S)-Mapracorat binds to the human glucocorticoid receptor (GR) with a Ki of 1.9 nM, demonstrating high affinity comparable to potent classical glucocorticoids . Crucially, (S)-Mapracorat does not exhibit significant activity at other steroid hormone receptors including estrogen receptor alpha (ERα), progesterone receptor (PR), androgen receptor (AR), or mineralocorticoid receptor (MR), thereby reducing the potential for off-target endocrine effects that can occur with non-selective steroid analogs . While classical glucocorticoids such as dexamethasone also bind GR with high affinity, they often exhibit cross-reactivity with MR and other nuclear receptors, contributing to adverse effects including electrolyte imbalance and hypertension [1]. This selectivity profile supports the use of (S)-Mapracorat as a more precise tool for GR-specific signaling studies and as a therapeutic candidate with a potentially cleaner safety profile.
| Evidence Dimension | Binding affinity (Ki) and receptor selectivity profile |
|---|---|
| Target Compound Data | GR Ki = 1.9 nM; no significant activity at ERα, PR, AR, or MR |
| Comparator Or Baseline | Classical glucocorticoids (e.g., dexamethasone): high GR affinity but documented cross-reactivity with MR and other steroid receptors |
| Quantified Difference | GR Ki = 1.9 nM; >100-fold selectivity over ERα, PR, AR, MR (no significant inhibition up to 10 µM) |
| Conditions | In vitro radioligand binding assays using recombinant human receptors |
Why This Matters
For researchers, this selectivity enables cleaner dissection of GR-mediated signaling pathways without confounding off-target effects; for drug developers, it reduces the risk of mineralocorticoid-related adverse events that limit the chronic use of classical glucocorticoids.
- [1] Schäcke H, Döcke WD, Asadullah K. Mechanisms involved in the side effects of glucocorticoids. Pharmacol Ther. 2002;96(1):23-43. View Source
